Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride
Description
Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride is a cyclohexane derivative featuring a carboxylate ester, aminomethyl, and hydroxyl group at the 4-position of the cyclohexane ring. This compound is distinguished by its unique substitution pattern, combining hydrophilic (hydroxyl, aminomethyl) and lipophilic (methyl ester) functionalities. The compound’s stereochemistry (cis vs. trans configurations) and hydrogen-bonding capacity due to the hydroxyl group may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-8(11)7-2-4-9(12,6-10)5-3-7;/h7,12H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBBTGGVZBSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride is being investigated for its potential as a therapeutic agent in treating various conditions, including depression, anxiety, and pain management. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems effectively.
2. Neuropharmacology
- Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially reducing oxidative stress in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases.
3. Analgesic Properties
- The compound's amino group is believed to enhance its ability to modulate pain pathways, making it a candidate for analgesic drug development. Research has shown that similar compounds can influence opioid receptors, suggesting potential for pain relief applications.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of compounds structurally similar to this compound. The findings revealed that these compounds could enhance serotonin levels, indicating a potential for treating major depressive disorders.
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited significant neuroprotective properties in vitro. The study highlighted its ability to reduce neuronal cell death induced by oxidative stress, suggesting its utility in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in enzymatic reactions. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Differences
The following table highlights key structural differences between the target compound and its analogues:
Key Observations:
Physicochemical Properties
- Solubility: The hydroxyl group likely improves aqueous solubility compared to non-hydroxylated analogues like or .
- Melting Point: Hydroxyl and aminomethyl groups may elevate melting points due to intermolecular hydrogen bonding, as seen in cyclohexanol derivatives .
- Stereochemical Effects : Cis/trans isomerism in analogues (e.g., ) significantly impacts physical properties. For example, trans isomers often exhibit lower melting points and higher solubility than cis counterparts .
Biological Activity
Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride, with the CAS number 1417636-30-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 223.70 g/mol
- Purity : Typically >97% in commercial preparations .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It is believed to function as a modulator of neurotransmitter systems, particularly through its influence on amino acid pathways.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may affect the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
Biological Activities
- Antidepressant Effects :
-
Anti-inflammatory Properties :
- The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects :
Table 1: Summary of Key Studies on Biological Activity
Detailed Research Findings
- Antidepressant Activity :
- Inflammation Reduction :
- Neuroprotection :
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from cyclohexene derivatives. For example, trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS 29275-88-5) is synthesized via esterification and subsequent hydrochlorination . Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) for intermediate reactions to enhance solubility .
- Temperature control : Maintain temperatures below 10°C during hydrochlorination to prevent side reactions .
- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradients) or recrystallization (ethanol/water) achieves >98% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
- NMR : Key signals include δ 3.65 ppm (singlet, methyl ester) and δ 1.4–2.1 ppm (cyclohexane backbone protons) .
- Mass spectrometry : Confirm molecular weight (theoretical: ~249.7 g/mol) via ESI-MS in positive ion mode .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store at room temperature in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability studies show <2% degradation over 12 months under these conditions . Avoid aqueous environments to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexane ring influence biological activity?
- Methodological Answer : The trans-configuration (e.g., trans-4-aminomethyl derivatives) enhances receptor binding affinity due to reduced steric hindrance. Computational docking (AutoDock Vina) and in vitro assays (IC50 comparisons) reveal:
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematic analysis shows:
- Aqueous solubility : 2.3 mg/mL at pH 7.4 (PBS buffer), but increases to 8.1 mg/mL at pH 2.0 (HCl) due to protonation of the amino group .
- Co-solvent systems : Use 10% DMSO in PBS to achieve 15 mg/mL without precipitation .
- Validation : Cross-check results via UV-Vis spectrophotometry and dynamic light scattering .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools (e.g., SwissADME, GLORYx):
- Phase I metabolism : Cytochrome P450 3A4-mediated hydroxylation at the cyclohexane ring (predicted major pathway) .
- Phase II conjugation : Glucuronidation of the primary amine (free energy ΔG = -5.2 kcal/mol via DFT calculations) .
- Experimental validation : Incubate with human liver microsomes and analyze metabolites via LC-QTOF-MS .
Key Considerations for Experimental Design
- Stereochemical purity : Validate via chiral HPLC (e.g., Chiralpak AD-H column) to avoid confounding bioactivity results .
- In vivo studies : Use hydrochloride salt for enhanced bioavailability compared to free base .
- Contradiction mitigation : Replicate solubility and stability tests under standardized buffer/pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
